N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a carboxamide group, with a 3-methoxyphenyl and a phenylmethyl substituent. Oxiranes are known for their versatility in synthetic chemistry due to their strained ring structure, which makes them highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzyl chloride with phenylacetonitrile in the presence of a base to form the corresponding nitrile. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. Finally, the nitrile group is converted to a carboxamide using an appropriate reagent like ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or carbonyl compounds.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactive oxirane ring, which can interact with biological molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive nature.
Mechanism of Action
The mechanism of action of N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carboxamide group.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-9-5-8-13(10-14)16(12-6-3-2-4-7-12)18-17(19)15-11-21-15/h2-10,15-16H,11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWUVJYQLLPBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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